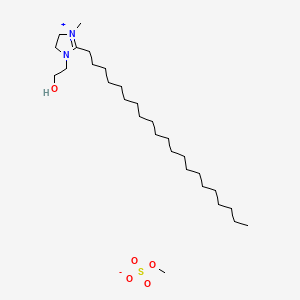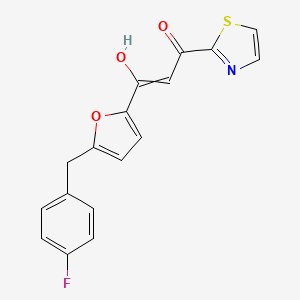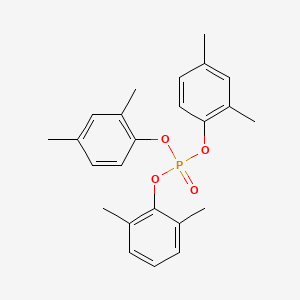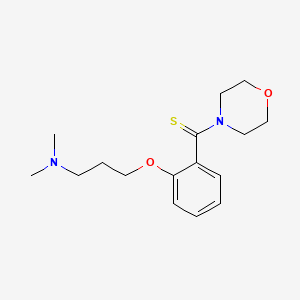
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an acetamide group, and multiple dimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the acetamide group via acylation reactions.
Step 3: Attachment of the dimethylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-oxoethyl)-2-oxo-
- 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-hydroxyethyl)-2-oxo-
Uniqueness
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- is unique due to its specific arrangement of functional groups and the presence of multiple dimethylphenyl groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
157928-97-7 |
|---|---|
Molekularformel |
C24H29N3O3 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C24H29N3O3/c1-16-8-5-9-17(2)23(16)25-20(28)14-27(24-18(3)10-6-11-19(24)4)22(30)15-26-13-7-12-21(26)29/h5-6,8-11H,7,12-15H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
NZCNSUZHOMGVEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=C(C=CC=C2C)C)C(=O)CN3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


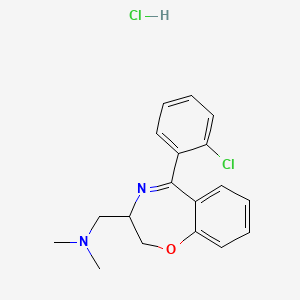
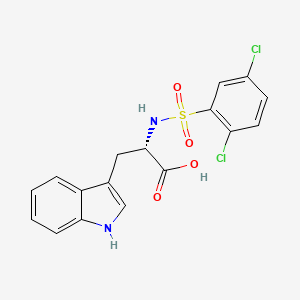

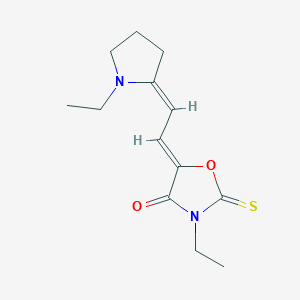
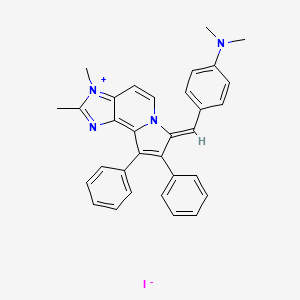
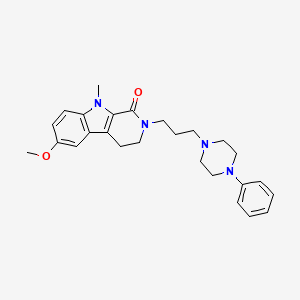
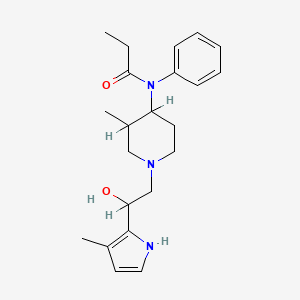

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)
